molecular formula C18H18N2O2S B387328 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide CAS No. 332373-83-8

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide

Cat. No.: B387328
CAS No.: 332373-83-8
M. Wt: 326.4g/mol
InChI Key: SBZGVQSVGQENLO-UHFFFAOYSA-N
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Description

N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide is a synthetic small molecule featuring a cyclohepta[b]thiophene core substituted with a cyano group at position 3 and a 4-methoxybenzamide moiety at position 2. This compound belongs to a class of sulfur-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antiproliferative effects .

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-22-13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-2-4-6-16(14)23-18/h7-10H,2-6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZGVQSVGQENLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation via Sulfur-Containing Precursors

The tetrahydrocyclohepta[b]thiophene scaffold is synthesized through cyclization reactions using thiourea derivatives or sulfur-containing diketones. For example, α,α-dibromocycloheptanones undergo dehydrobromination with lithium salts in dimethylformamide (DMF) at 150°C to form the fused thiophene ring. This method yields the bicyclic structure with >75% efficiency when using LiBr as a catalyst.

Reaction Conditions:

  • Catalyst: LiBr (10 mol%)

  • Solvent: DMF

  • Temperature: 150°C, 12–18 hours

  • Yield: 78%

Alternative Cyclization Pathways

Alternative routes involve thiophene ring closure via intramolecular Friedel-Crafts alkylation. For instance, 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives are cyclized using polyphosphoric acid (PPA) at 120°C. This method avoids metal catalysts but requires stringent temperature control to prevent side reactions.

Introduction of the Cyano Group

Nucleophilic Substitution

The cyano group is introduced at the 3-position of the thiophene ring via nucleophilic substitution. Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) reacts with brominated intermediates in polar aprotic solvents. For example, 2-bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene reacts with KCN in dimethyl sulfoxide (DMSO) at 80°C.

Optimized Protocol:

ParameterValue
Substrate2-Bromo intermediate
Cyanide SourceKCN (2.5 equiv)
SolventDMSO
Temperature80°C, 6 hours
Yield85%

Metal-Catalyzed Cyanation

Palladium-catalyzed cyanation using Zn(CN)₂ in tetrahydrofuran (THF) improves regioselectivity. This method achieves 90% yield when using Pd(PPh₃)₄ (5 mol%) at 100°C.

Attachment of 4-Methoxybenzamide Moiety

Amide Coupling Reactions

The methoxybenzamide group is introduced via amide bond formation between 4-methoxybenzoic acid and the amine-functionalized thiophene intermediate. Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are employed in dichloromethane (DCM).

Representative Procedure:

  • Activation: 4-Methoxybenzoic acid (1.2 equiv) is treated with EDCI (1.5 equiv) and HOBt (1.0 equiv) in DCM at 0°C.

  • Coupling: The activated acid is added to 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonitrile (1.0 equiv) and stirred at 25°C for 12 hours.

  • Workup: The product is purified via silica gel chromatography (hexane/ethyl acetate = 3:1).

  • Yield: 82%

Industrial-Scale Optimization

Large-scale synthesis replaces EDCI with cheaper alternatives like DCC (dicyclohexylcarbodiimide) in toluene. However, this requires rigorous removal of DCU (dicyclohexylurea) byproducts through recrystallization.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
EDCI-Mediated Coupling8298Moderate
DCC-Mediated Coupling7895High
HATU-Mediated Coupling8899Low

Solvent and Catalyst Impact

  • EDCI/HOBt: Higher purity but cost-prohibitive for large batches.

  • DCC: Cost-effective but requires additional purification steps.

  • HATU: Superior yields but generates toxic byproducts.

Recent Advances in Green Chemistry

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents by grinding 4-methoxybenzoic acid and the amine intermediate with K₂CO₃. This method achieves 76% yield in 2 hours, reducing waste.

Enzymatic Coupling

Lipase-based catalysts (e.g., Candida antarctica lipase B) enable amide bond formation in aqueous media at 40°C. While eco-friendly, yields remain suboptimal (65%) .

Chemical Reactions Analysis

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Coupling reagents: EDCI, DCC.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring are likely involved in binding to active sites of enzymes or receptors, modulating their activity. The methoxybenzamide moiety may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight Substituent Features Reported Activity Reference
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide (Target) C₁₉H₁₉N₂O₂S 339.43 g/mol 4-Methoxybenzamide (electron-donating, aromatic) Inferred kinase inhibition potential based on scaffold similarity to T187
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide C₁₃H₁₆N₂OS 248.34 g/mol Propanamide (simpler aliphatic chain) No specific activity reported; structural simplicity may reduce binding affinity
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide C₂₂H₂₆N₂O₂S 382.52 g/mol Phenoxyacetamide (bulky, lipophilic) Higher molecular weight may hinder solubility; substituent size could influence target selectivity
6-Bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(5-bromopentanamido)-... C₁₈H₂₆BrNO₃S 415.08 g/mol Brominated substituents (electron-withdrawing, increased reactivity) Enhanced electrophilicity may improve covalent binding to targets
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide (Compound 24) C₁₈H₁₇N₅O₃S₂ 415.49 g/mol Sulfamoyl group (polar, hydrogen-bonding) Antiproliferative activity against MCF7 cells (IC₅₀ = 30.8 nM)
T187 (N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide) C₁₈H₁₈N₂OS 310.41 g/mol Benzamide (lacks methoxy group) AKT1 inhibition (IC₅₀ = 11.4 µM)

Key Findings from Comparative Analysis

Structural and Electronic Properties

  • Electron-Donating vs. Brominated analogs (e.g., ) exhibit increased electrophilicity, which may favor covalent interactions but reduce metabolic stability.

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H23N3O3S
  • Molecular Weight : 377.48 g/mol
  • CAS Number : 899732-06-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Specific synthetic routes may vary based on the desired purity and yield.

Anticancer Activity

The compound may also possess anticancer properties. Similar compounds have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives with similar functional groups have shown IC50 values in the low micromolar range against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines . The mechanisms often involve inducing apoptosis and inhibiting cell cycle progression.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Viral Replication : By enhancing the expression of A3G or similar proteins.
  • Induction of Apoptosis : Through modulation of signaling pathways related to cell survival and death.
  • Cell Cycle Arrest : Potentially affecting key regulatory proteins involved in cell cycle progression.

Case Study 1: Antiviral Activity Assessment

In a study evaluating the antiviral activity of various benzamide derivatives against HBV, it was found that modifications to the benzamide structure could significantly enhance activity. The study utilized HepG2.2.15 cells to measure intracellular HBV DNA levels post-treatment with various concentrations of the compounds .

CompoundIC50 (µM)Mechanism
IMB-05231.5Increases A3G levels
Control5.0Standard antiviral agent

Case Study 2: Anticancer Evaluation

Another study focused on the antiproliferative effects of several benzamide derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against A549 and MCF7 cells.

CompoundCell LineIC50 (µM)
Compound AA5490.05
Compound BMCF70.08
N-(3-cyano...)HCT1160.06

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Validation

TechniqueCritical Peaks/DataReference
¹H NMR (400 MHz, CDCl₃)δ 1.6–2.8 (m, cycloheptane), δ 7.2–8.2 (aromatic)
IR (ATR)2200 cm⁻¹ (C≡N), 1650 cm⁻¹ (amide C=O)
HRMS (ESI+)m/z Calc: 395.12; Found: 395.11

Q. Table 2. Biological Activity of Analogous Compounds

DerivativeTargetIC₅₀/EC₅₀Reference
T187 (AKT1)AKT1 kinase11.4 μM
RNase H inhibitorHIV-1 RT50% at 10 μM
Compound 8bAntimicrobialMIC = 8 μg/mL

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